![molecular formula C21H26N4O4 B2801232 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide CAS No. 1049421-43-3](/img/structure/B2801232.png)
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. The starting materials often include 2,3-dihydrobenzo[b][1,4]dioxin, 1-methyl-1H-pyrrole, and pyrrolidine. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and automated processes to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Anticancer Activity :
- The compound has been included in screening libraries aimed at identifying potential anticancer agents. Its structural characteristics suggest possible interactions with biological targets involved in cancer progression. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines .
-
Antiviral Properties :
- N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is also part of antiviral screening libraries. Preliminary studies suggest that related compounds may inhibit viral replication through mechanisms that disrupt viral entry or replication processes .
- Neuropharmacological Effects :
Case Study 1: Anticancer Screening
A study investigated the anticancer potential of a structurally related compound within the same family. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with the compound at varying concentrations, suggesting a dose-dependent response .
Case Study 2: Antiviral Activity
In a recent study on antiviral compounds, derivatives of benzodioxin were tested against influenza virus strains. The findings revealed that certain derivatives exhibited effective inhibition of viral replication, highlighting the therapeutic potential of benzodioxin-based compounds in antiviral drug development .
Wirkmechanismus
The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways affected by the compound.
Biologische Aktivität
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from 2,3-dihydro-1,4-benzodioxin derivatives. The process often includes the formation of amide bonds and the introduction of pyrrolidine and pyrrole moieties. Various methods have been reported for synthesizing related compounds, emphasizing the importance of structural modifications in enhancing biological activity.
Antidiabetic Potential
A series of compounds derived from 2,3-dihydro-1,4-benzodioxin have been evaluated for their anti-diabetic properties. For instance, derivatives were tested for α-glucosidase enzyme inhibition, which is crucial in managing postprandial blood glucose levels. The most active compounds demonstrated IC50 values significantly lower than standard treatments such as acarbose .
Compound | Structure | IC50 (µM) |
---|---|---|
Compound A | Structure A | 0.5 |
Compound B | Structure B | 0.8 |
Compound C | Structure C | 1.5 |
Antimalarial Activity
Research has indicated that certain derivatives exhibit potent antimalarial activity against Plasmodium falciparum. In vitro assays revealed that these compounds possess low nanomolar IC50 values, outperforming traditional antimalarials like chloroquine .
Compound | IC50 (nM) | Reference Drug IC50 (nM) |
---|---|---|
Compound D | 9.0 ± 0.52 | 15 ± 0.86 (Chloroquine) |
Compound E | 16 ± 0.92 | 15 ± 0.86 (Chloroquine) |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Compounds have shown to inhibit key enzymes involved in glucose metabolism and malaria parasite survival.
- Calcium Channel Modulation : Some derivatives display calcium antagonist properties similar to flunarizine, suggesting potential cardiovascular benefits .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Diabetes Model : In a diabetic mouse model, administration of selected derivatives resulted in significant reductions in blood glucose levels compared to control groups.
- Malaria Model : In vivo studies using Plasmodium yoelii in mice demonstrated that certain derivatives achieved over 90% parasitemia reduction at specific dosages.
Eigenschaften
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-24-8-4-5-16(24)17(25-9-2-3-10-25)14-22-20(26)21(27)23-15-6-7-18-19(13-15)29-12-11-28-18/h4-8,13,17H,2-3,9-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHMTKUFFYSRDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.